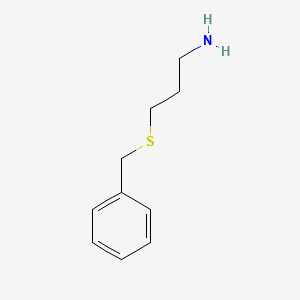

3-(Benzylthio)-1-propanamine

Description

3-(Benzylthio)-1-propanamine is a sulfur-containing aliphatic amine characterized by a benzylthio (-S-CH₂C₆H₅) substituent at the third carbon of the propanamine backbone. Its structure combines the nucleophilic properties of the amine group with the electron-rich benzylthio moiety, enabling diverse reactivity in organic synthesis.

Properties

IUPAC Name |

3-benzylsulfanylpropan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NS/c11-7-4-8-12-9-10-5-2-1-3-6-10/h1-3,5-6H,4,7-9,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPPMAWGRHJLFQK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CSCCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40564712 | |

| Record name | 3-(Benzylsulfanyl)propan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40564712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23909-16-2 | |

| Record name | 3-(Benzylsulfanyl)propan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40564712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Benzylthio)-1-propanamine typically involves the alkylation of thiol groups with benzyl halides. One common method includes the reaction of 3-mercaptopropanamine with benzyl chloride under basic conditions to yield the desired product. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation or chromatography.

Chemical Reactions Analysis

Types of Reactions: 3-(Benzylthio)-1-propanamine can undergo various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to remove the benzylthio group, yielding 1-propanamine.

Substitution: The benzylthio group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

Substitution: Alkyl halides or other electrophiles in the presence of a base.

Major Products:

Oxidation: Sulfoxides or sulfones.

Reduction: 1-Propanamine.

Substitution: Various substituted propanamines depending on the electrophile used.

Scientific Research Applications

Medicinal Chemistry Applications

1.1. Antidepressant and Anxiolytic Properties

Research indicates that compounds similar to 3-(Benzylthio)-1-propanamine exhibit potential antidepressant and anxiolytic effects. For instance, derivatives of propanamine have been studied for their ability to inhibit the reuptake of serotonin, which is crucial in treating mood disorders such as depression and anxiety . The structural modifications of benzylthio groups have shown promise in enhancing the pharmacological profile of these compounds.

1.2. Synthesis of Atomoxetine

This compound is relevant in the synthesis of atomoxetine, a medication used to treat attention deficit hyperactivity disorder (ADHD). The compound serves as a precursor in various synthetic pathways leading to atomoxetine, demonstrating its utility in pharmaceutical applications . The synthesis typically involves the modification of propanamine derivatives, allowing for the introduction of specific functional groups that enhance therapeutic efficacy.

2.1. Structure-Activity Relationship Studies

The biological activity of this compound and its derivatives is often assessed through structure-activity relationship (SAR) studies. These studies reveal that variations in the benzyl group significantly influence the compound's lipophilicity and biological potency. For example, increasing the number of methylene groups in the side chain enhances lipophilicity, which correlates with improved biological activity against certain targets .

2.2. Cytotoxicity Studies

While exploring the cytotoxic effects of related compounds, researchers found that certain derivatives exhibited selective toxicity towards cancer cell lines, indicating potential applications in cancer therapy . The activity was notably higher for compounds with longer alkyl chains, suggesting that structural optimization can lead to more effective anticancer agents.

Synthesis Techniques

3.1. Efficient Synthetic Routes

The synthesis of this compound can be achieved through various methods, including reductive amination and nucleophilic substitution techniques. For instance, one method involves starting from commercially available benzyl halides and utilizing amine coupling reactions to form the desired propanamine structure . This approach allows for scalability and adaptability in synthesizing related compounds.

3.2. Use of Chiral Catalysts

Chiral synthesis methods have been explored to produce enantiomerically pure forms of this compound. The use of chiral catalysts during synthesis not only aids in achieving higher purity but also enhances the biological activity by ensuring that only the active enantiomer is present .

Case Studies

Mechanism of Action

The mechanism of action of 3-(Benzylthio)-1-propanamine involves its interaction with molecular targets such as enzymes or receptors. The benzylthio group can modulate the compound’s binding affinity and specificity, influencing its biological activity. Pathways involved may include inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

Structural Analogs and Substituent Variations

The following table compares 3-(Benzylthio)-1-propanamine with structurally related compounds, emphasizing substituent effects:

Key Observations :

- Electron-Donating vs.

- Aromatic vs. Heteroaromatic Substituents : Replacing the benzyl group with a furylmethyl moiety (as in 3-[(2-furylmethyl)thio]-1-propanamine) introduces a heteroaromatic system, which may influence electronic properties and biological activity .

Physicochemical Properties

Thermodynamic Considerations :

- Substituents like trifluoromethyl groups (e.g., in ’s 3-(trifluoromethyl)benzenamine) reduce basicity due to electron withdrawal, whereas benzylthio groups may slightly enhance nucleophilicity .

Biological Activity

3-(Benzylthio)-1-propanamine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the compound's biological properties, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

- IUPAC Name : this compound

- CAS Number : 23909-16-2

- Molecular Formula : C10H13NS

- Molecular Weight : 181.28 g/mol

The biological activity of this compound can be attributed to its interaction with various biological targets, particularly enzymes and receptors. The compound has been studied for its potential to inhibit certain bacterial enzymes, which may lead to antibacterial effects. For example, it has shown promise in inhibiting methionine aminopeptidase (MetAP), an enzyme critical for bacterial growth and survival .

Biological Activities

Antimicrobial Activity

- Research indicates that this compound exhibits antimicrobial properties against various bacterial strains. Its structure allows it to interact effectively with bacterial cell components, potentially disrupting their function and leading to cell death.

Anti-inflammatory Properties

- The compound has also been investigated for its anti-inflammatory effects. It may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and other mediators involved in inflammatory responses .

Antitumor Potential

- Preliminary studies suggest that this compound may possess antitumor activity. The compound's ability to interfere with cellular processes involved in tumor growth makes it a candidate for further research in cancer therapy .

Case Study 1: Inhibition of Methionine Aminopeptidase

A study demonstrated that derivatives of benzylthio compounds, including this compound, showed comparable inhibition levels against methionine aminopeptidases from different bacterial strains. For instance, the compound exhibited an IC50 value of approximately 0.1 μM against A. baumannii MetAPx, indicating potent inhibitory activity .

Case Study 2: Antibacterial Efficacy

In vitro tests revealed that this compound effectively inhibited the growth of several pathogenic bacteria. The compound's structure is believed to enhance its binding affinity to bacterial enzymes, resulting in significant antibacterial action .

Comparative Analysis

| Property | This compound | Similar Compounds |

|---|---|---|

| Antimicrobial Activity | High | Moderate (e.g., benzyl derivatives) |

| Anti-inflammatory | Present | Varies (e.g., other thioamines) |

| Antitumor Potential | Promising | Established (e.g., quinoline derivatives) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.